molecular formula C13H11Cl3N2OS B4821080 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea

Cat. No. B4821080
M. Wt: 349.7 g/mol
InChI Key: MKSZIGCULMHXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea, also known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It is commonly used to control weeds in agricultural and non-agricultural settings. Diuron is a white crystalline solid that is slightly soluble in water and has a melting point of 158-160°C.

Mechanism of Action

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. This leads to a disruption in the electron transport chain and the production of reactive oxygen species, ultimately resulting in the death of the plant.
Biochemical and Physiological Effects:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea has been shown to have a number of biochemical and physiological effects on plants, including:
1. Inhibition of photosynthesis and chlorophyll synthesis
2. Disruption of cell division and growth
3. Alteration of enzyme activity and gene expression
4. Induction of oxidative stress and DNA damage

Advantages and Limitations for Lab Experiments

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
1. High potency and efficacy against a wide range of weeds
2. Low toxicity to mammals and birds
3. Relatively stable in the environment
Some of the limitations include:
1. Persistence in soil and water, which can lead to long-term environmental effects
2. Non-selective mode of action, which can harm non-target organisms
3. Limited solubility in water, which can make it difficult to apply in certain settings

Future Directions

There are several future directions for research on N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea, including:
1. Development of more selective herbicides that target specific weeds without harming non-target organisms
2. Investigation of the mechanisms of resistance in weeds to N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea and other herbicides
3. Assessment of the long-term effects of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea on soil and water quality
4. Development of more efficient and sustainable methods for weed control in agriculture and non-agricultural settings.
In conclusion, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves the inhibition of photosynthesis in plants, and it has several advantages and limitations for use in laboratory experiments. Future research directions include the development of more selective herbicides and the assessment of the long-term effects of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea on the environment.

Scientific Research Applications

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various scientific research applications, such as:
1. Weed control in agricultural and non-agricultural settings
2. Toxicity studies in aquatic organisms
3. Environmental monitoring of water and soil
4. Analysis of herbicide residues in food and water samples

properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl3N2OS/c1-7(10-5-6-11(15)20-10)17-13(19)18-9-4-2-3-8(14)12(9)16/h2-7H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSZIGCULMHXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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